molecular formula C15H23N4NaO6S2 B12350028 Doripenem-d4 (sodium)

Doripenem-d4 (sodium)

Cat. No.: B12350028
M. Wt: 446.5 g/mol
InChI Key: HWIYJQCQLPXAMZ-JJUTTZMCSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doripenem-d4 (sodium) involves the incorporation of deuterium atoms into the doripenem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of doripenem-d4 (sodium) follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Doripenem-d4 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of doripenem-d4 (sodium) can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

Doripenem-d4 (sodium) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death due to the ongoing activity of cell wall autolytic enzymes . The deuterated form, doripenem-d4, serves as a stable isotope-labeled internal standard, allowing for accurate quantification of doripenem in various analytical applications .

Properties

Molecular Formula

C15H23N4NaO6S2

Molecular Weight

446.5 g/mol

IUPAC Name

sodium;(4R,5S,6S)-4-deuterio-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-4-(trideuteriomethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C15H24N4O6S2.Na/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);/q;+1/p-1/t6-,7-,8+,9+,10-,11-;/m1./s1/i1D3,6D;

InChI Key

HWIYJQCQLPXAMZ-JJUTTZMCSA-M

Isomeric SMILES

[2H][C@]1([C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)[O-])[C@@H](C)O)C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O.[Na+]

Origin of Product

United States

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